Benzoic acid, 3-hydrazino-2-methyl- (9CI)
Description
Benzoic acid, 3-hydrazino-2-methyl- (9CI) is a substituted benzoic acid derivative featuring a hydrazino group (-NH-NH$2$) at the 3-position and a methyl group (-CH$3$) at the 2-position of the benzene ring.
Properties
IUPAC Name |
3-hydrazinyl-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(8(11)12)3-2-4-7(5)10-9/h2-4,10H,9H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAVZGLBDJOWNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrazination of 2-methylbenzoic acid: The synthesis of Benzoic acid, 3-hydrazino-2-methyl- (9CI) typically involves the hydrazination of 2-methylbenzoic acid.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 3-nitro-2-methylbenzoic acid, followed by the reaction with hydrazine hydrate to yield the desired product.
Industrial Production Methods: Industrial production of Benzoic acid, 3-hydrazino-2-methyl- (9CI) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the hydrazination reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 3-hydrazino-2-methyl- (9CI) can undergo oxidation reactions to form corresponding oxides.
Substitution: It can participate in substitution reactions where the hydrazino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of Benzoic acid, 3-hydrazino-2-methyl- (9CI) involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic pathways. This compound can also interact with cellular membranes, affecting membrane permeability and signaling pathways .
Comparison with Similar Compounds
Key Research Findings
- Methyl substitution generally improves metabolic stability, as observed in and .
- Applications: Hydrazino-substituted benzoic acids are precursors for anticonvulsants and MAO inhibitors, similar to hydrazide derivatives in . Amino and nitro analogs (e.g., ) are used in dye synthesis and as intermediates in agrochemicals.
Biological Activity
Benzoic acid, 3-hydrazino-2-methyl- (9CI) is a derivative of benzoic acid that has been investigated for various biological activities, including antimicrobial, anticancer, and antiviral properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
Benzoic acid, 3-hydrazino-2-methyl- (9CI) exhibits several chemical behaviors that contribute to its biological activity:
- Oxidation : The compound can be oxidized to form corresponding oxides under acidic or basic conditions using reagents like potassium permanganate or hydrogen peroxide.
- Reduction : It can be reduced to hydrazine derivatives using sodium borohydride or lithium aluminum hydride.
- Substitution : The hydrazino group can be replaced by other functional groups in substitution reactions.
The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, influencing enzymatic pathways and cellular signaling.
Antimicrobial Activity
Research indicates that benzoic acid derivatives possess significant antimicrobial properties. A study highlighted that certain derivatives showed potent trypanocidal activity against Trypanosoma cruzi, with some compounds exhibiting lower lethal concentrations than standard treatments like nifurtimox and benznidazole .
Table 1: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound | Target Organism | Lethal Concentration (LC50) | Reference |
|---|---|---|---|
| Compound 18 | NINOA strain | <0.15 µM | |
| Compound 19 | INC-5 strain | 0.0008 µM | |
| Benzoic acid | E. coli | Inhibition Zone: 15 mm |
Anticancer Properties
In vitro studies have demonstrated that benzoic acid derivatives can induce apoptosis in cancer cells. For instance, derivatives isolated from Bjerkandera adusta were shown to activate the ubiquitin-proteasome and autophagy-lysosome pathways in human foreskin fibroblasts, suggesting potential applications in cancer therapy .
Case Study: Cytotoxicity Evaluation
A cytotoxicity evaluation was conducted on two cancer cell lines (Hep-G2 and A2058) using extracts containing benzoic acid derivatives. The results indicated minimal cytotoxic effects on both cancer cell lines, suggesting a favorable safety profile for further development .
Antiviral Activity
Recent studies have explored the antiviral potential of benzoic acid derivatives. One compound demonstrated significant inhibitory properties against the influenza virus, comparable to established antiviral medications like Tamiflu. Docking studies revealed strong binding affinities to viral proteins, indicating a mechanism for its antiviral action .
Table 2: Antiviral Activity of Benzoic Acid Derivatives
Q & A
Q. What are the optimal synthetic routes for preparing benzoic acid, 3-hydrazino-2-methyl- (9CI), and what are the critical reaction parameters?
- Methodology : The compound can be synthesized via hydrazine coupling with substituted benzoic acid derivatives. Key parameters include pH control (ideally neutral to slightly acidic), temperature (60–80°C), and stoichiometric ratios of hydrazine to the carboxylic acid precursor. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is recommended to track intermediate formation .
- Data Considerations : Yield optimization may require response surface methodology (RSM) to evaluate interactions between variables like temperature, time, and reagent concentration, as demonstrated in analogous benzoic acid production studies .
Q. How can impurities in the synthesized compound be identified and quantified?
- Methodology : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to detect byproducts such as unreacted hydrazine or methyl-substituted isomers. Gas chromatography-mass spectrometry (GC-MS) is effective for volatile impurities, as shown in soil sample analyses of related hydrazide derivatives .
- Contradiction Analysis : Discrepancies in impurity profiles between batches may arise from variations in starting material purity or reaction conditions, necessitating rigorous quality control protocols .
Q. What safety protocols are essential when handling hydrazine derivatives?
- Guidelines : Use fume hoods, personal protective equipment (PPE), and hydrazine-specific detectors. Refer to SDS sheets for analogous compounds (e.g., benzoic anhydride) to mitigate risks of respiratory or dermal exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
